

An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163

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This technical guide provides a comprehensive overview of **6-(1-Pyrrolidinyl)nicotinaldehyde**, a versatile reagent in medicinal chemistry. The document details its chemical properties, provides a representative synthetic protocol for its application, and illustrates a potential signaling pathway that could be modulated by its derivatives.

Chemical and Physical Properties

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative. Its key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1]
Molecular Weight	176.22 g/mol	[1]
CAS Number	261715-39-3	
Appearance	Solid	
Melting Point	89 °C	[1]
InChI Key	FFFAXGTZBUMKTI- UHFFFAOYSA-N	
SMILES	O=CC1=CC=C(N=C1)N2CCC C2	

Applications in Synthesis

6-(1-Pyrrolidinyl)nicotinaldehyde serves as a valuable starting material in the synthesis of various biologically active molecules. It is noted as a useful reagent in the preparation of benzimidazole derivatives, which have potential applications as inhibitors for the abnormal proliferation of prostatic interstitial cells in the treatment of prostatic hypertrophy[2].

Furthermore, its structural analogs, such as 6-morpholinonicotinaldehyde, are utilized in the development of kinase inhibitors[3].

Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

The following is a representative two-step protocol for the synthesis of a 2-amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors. This protocol is adapted from a similar synthesis using 6-morpholinonicotinaldehyde as a starting material[3].

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one

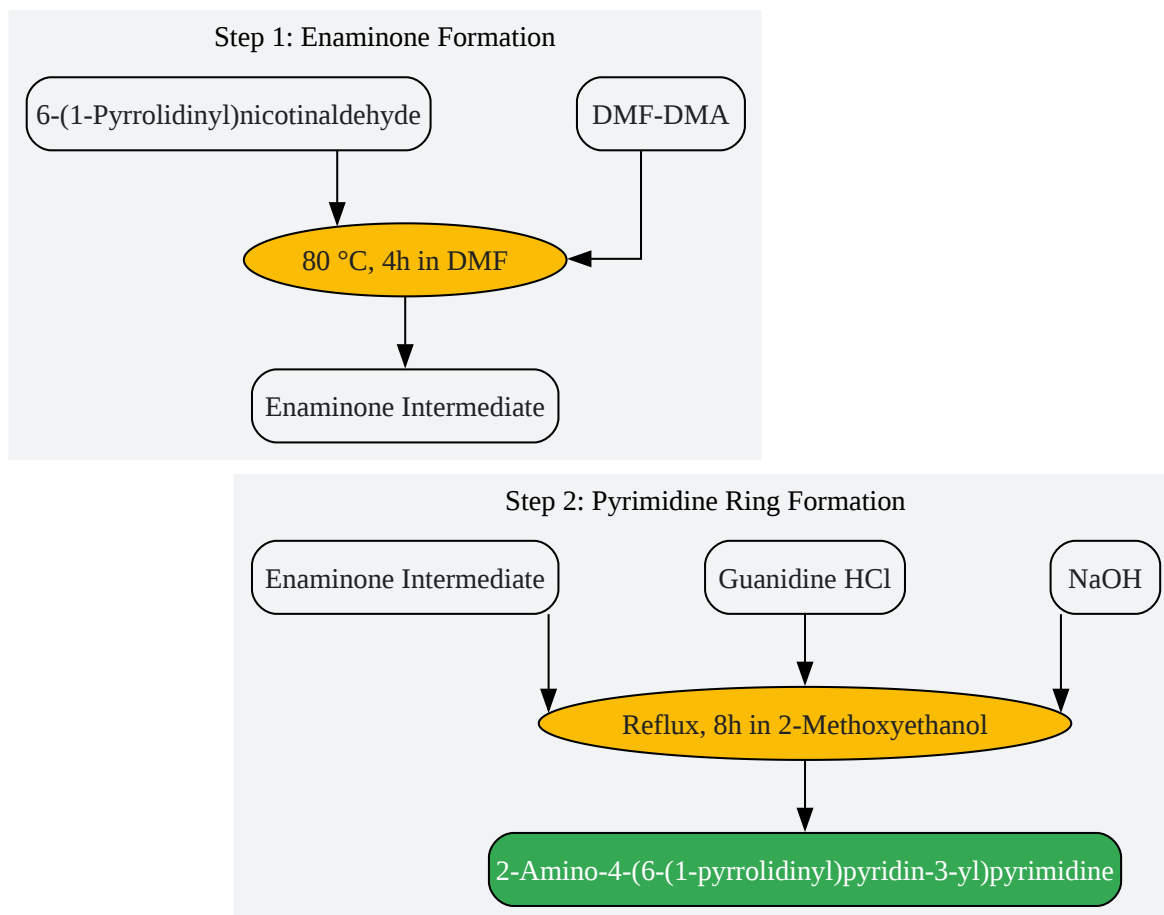
- To a solution of **6-(1-Pyrrolidinyl)nicotinaldehyde** (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA,

1.5 eq).

- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine

- To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).
- Reflux the reaction mixture for 8 hours.
- Monitor the reaction progress by TLC.
- After cooling to room temperature, pour the reaction mixture into water.
- Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrimidine product.



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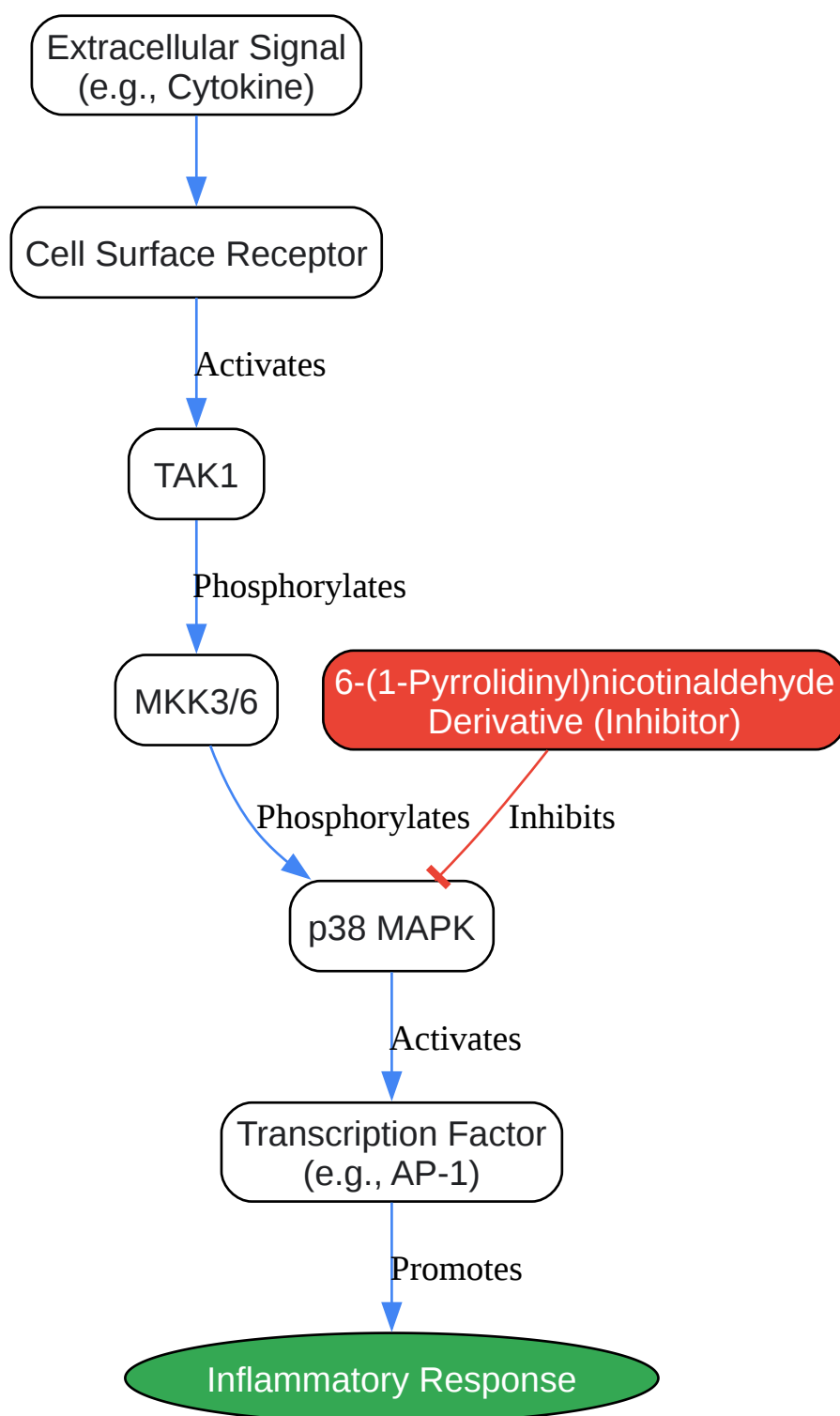
Caption: Synthetic workflow for a kinase inhibitor scaffold.

Potential Signaling Pathway Modulation

Derivatives of **6-(1-Pyrrolidinyl)nicotinaldehyde**, particularly those synthesized as kinase inhibitors, can modulate various intracellular signaling pathways implicated in diseases such as cancer and inflammation. For instance, a hypothetical inhibitor derived from this scaffold could

target a key kinase in a pro-inflammatory pathway like the p38 MAP kinase cascade, which is involved in cellular responses to stress and inflammation[4][5].

The diagram below illustrates a hypothetical signaling pathway where a derivative of **6-(1-Pyrrolidinyl)nicotinaldehyde** acts as a p38 MAPK inhibitor.



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Caption: Hypothetical p38 MAPK signaling pathway inhibition.

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